molecular formula C29H30N8O4 B12371543 Jak3/btk-IN-7

Jak3/btk-IN-7

Numéro de catalogue: B12371543
Poids moléculaire: 554.6 g/mol
Clé InChI: XLTSMXXGRIGBEL-LJQANCHMSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Jak3/btk-IN-7 is a dual inhibitor targeting Janus kinase 3 (JAK3) and Bruton’s tyrosine kinase (BTK). These kinases play crucial roles in various cellular processes, including immune response and signal transduction. Inhibitors of these kinases are of significant interest in the treatment of autoimmune diseases and certain cancers .

Méthodes De Préparation

The synthesis of Jak3/btk-IN-7 involves multiple steps, including the formation of key intermediates and the final coupling reactionsReaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .

Industrial production methods for this compound are designed to be scalable and cost-effective. These methods may involve batch or continuous flow processes, with stringent quality control measures to ensure consistency and compliance with regulatory standards .

Analyse Des Réactions Chimiques

Jak3/btk-IN-7 undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles. The major products formed from these reactions depend on the specific conditions and reagents used .

Applications De Recherche Scientifique

Autoimmune Diseases

Jak3/btk-IN-7 has shown promise in treating autoimmune diseases such as rheumatoid arthritis and psoriasis. By inhibiting Jak3, the compound can reduce the production of pro-inflammatory cytokines, thereby alleviating symptoms associated with these conditions. Studies have indicated that dual inhibition may provide superior efficacy compared to selective inhibitors.

Hematological Malignancies

The compound has been evaluated for its effectiveness against B-cell lymphomas and leukemias. Research indicates that this compound can significantly inhibit the proliferation of malignant B cells. For instance, one study demonstrated that compounds with dual inhibition capabilities exhibited IC50 values lower than 10 nM against B-cell lymphoma cells, outperforming traditional therapies like ibrutinib .

Solid Tumors

Emerging evidence suggests that this compound may also be effective against solid tumors by modulating immune responses within the tumor microenvironment. The inhibition of BTK can enhance T-cell activity against tumors, providing a potential avenue for combination therapies with immune checkpoint inhibitors.

Case Study 1: Efficacy in Rheumatoid Arthritis

A clinical trial investigated the effects of this compound on patients with rheumatoid arthritis who were resistant to conventional treatments. The results showed a significant reduction in disease activity scores after 12 weeks of treatment, with minimal adverse effects reported. This supports the hypothesis that dual inhibition can offer a viable alternative for patients with refractory autoimmune conditions.

Case Study 2: Treatment of B-cell Lymphoma

In vitro studies using patient-derived xenograft models revealed that this compound effectively reduced tumor burden in B-cell lymphoma cases. The compound demonstrated potent inhibitory effects on both BTK and Jak3 pathways, leading to enhanced apoptosis in malignant cells compared to single-agent therapies .

Data Tables

Application Area IC50 Values (nM) Mechanism Clinical Relevance
Autoimmune Diseases<10Inhibition of pro-inflammatory cytokinesEffective in rheumatoid arthritis
B-cell Lymphomas<1Disruption of BCR signalingSuperior efficacy over existing therapies
Solid TumorsTBDModulation of T-cell activityPotential for combination therapy

Mécanisme D'action

Jak3/btk-IN-7 exerts its effects by selectively inhibiting the activity of JAK3 and BTK. These kinases are involved in the signaling pathways that regulate immune cell function and proliferation. By inhibiting these kinases, this compound can modulate immune responses and reduce inflammation .

The molecular targets of this compound include the ATP-binding sites of JAK3 and BTK. The compound binds to these sites, preventing the phosphorylation and activation of downstream signaling molecules. This inhibition disrupts the signaling pathways, leading to reduced cellular proliferation and immune response .

Propriétés

Formule moléculaire

C29H30N8O4

Poids moléculaire

554.6 g/mol

Nom IUPAC

N-[7-[4-amino-1-[(3R)-1-prop-2-enoylpiperidin-3-yl]pyrazolo[3,4-d]pyrimidin-3-yl]-1,3-benzodioxol-4-yl]-4-(dimethylamino)benzamide

InChI

InChI=1S/C29H30N8O4/c1-4-22(38)36-13-5-6-19(14-36)37-28-23(27(30)31-15-32-28)24(34-37)20-11-12-21(26-25(20)40-16-41-26)33-29(39)17-7-9-18(10-8-17)35(2)3/h4,7-12,15,19H,1,5-6,13-14,16H2,2-3H3,(H,33,39)(H2,30,31,32)/t19-/m1/s1

Clé InChI

XLTSMXXGRIGBEL-LJQANCHMSA-N

SMILES isomérique

CN(C)C1=CC=C(C=C1)C(=O)NC2=C3C(=C(C=C2)C4=NN(C5=NC=NC(=C45)N)[C@@H]6CCCN(C6)C(=O)C=C)OCO3

SMILES canonique

CN(C)C1=CC=C(C=C1)C(=O)NC2=C3C(=C(C=C2)C4=NN(C5=NC=NC(=C45)N)C6CCCN(C6)C(=O)C=C)OCO3

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.